ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate

Regioisomerism Pyrazole scaffold SDHI fungicides

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 852023-44-0) is a fluorinated heterocyclic building block belonging to the pyrazole-5-carboxylate ester subclass. It features a CHF2 group at the 3-position, a methyl group at N1, and an ethyl ester at C5.

Molecular Formula C8H10F2N2O2
Molecular Weight 204.17 g/mol
CAS No. 852023-44-0
Cat. No. B1429693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate
CAS852023-44-0
Molecular FormulaC8H10F2N2O2
Molecular Weight204.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1C)C(F)F
InChIInChI=1S/C8H10F2N2O2/c1-3-14-8(13)6-4-5(7(9)10)11-12(6)2/h4,7H,3H2,1-2H3
InChIKeyNHQJBVGUHKIJAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 852023-44-0): Regioisomeric Fluorinated Pyrazole Building Block for Next-Generation Agrochemicals


Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 852023-44-0) is a fluorinated heterocyclic building block belonging to the pyrazole-5-carboxylate ester subclass. It features a CHF2 group at the 3-position, a methyl group at N1, and an ethyl ester at C5 [1]. This compound is a critical regioisomer of the widely commercialized 4-carboxylate intermediate DFMMP (ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, CAS 141573-95-7), which serves as the cornerstone for major SDHI fungicides such as Sedaxane, Fluxapyroxad, and Bixafen [2]. The alternative 5-carboxylate substitution pattern defines a distinct chemical space for derivatization, enabling access to novel succinate dehydrogenase inhibitors (SDHIs) and other bioactive molecules with potentially differentiated resistance profiles and physical properties [3].

Why Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate Cannot Be Replaced by Common Pyrazole Analogs


Direct substitution of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate with its 4-carboxylate regioisomer (DFMMP) or other in-class pyrazole esters introduces a fundamental risk of downstream regiochemical mismatch. These isomers differ in the relative orientation of the ester and difluoromethyl groups around the pyrazole ring, which dictates the geometry of amide bond formation and the vector of molecular extension in final fungicidal carboxamides [1]. The 5-carboxylate ester provides a distinct spatial arrangement that cannot be replicated by 4-carboxylate or 3-carboxylate analogs, directly impacting the binding mode to succinate dehydrogenase and the resulting spectra of antifungal activity [2]. Moreover, the synthesis of the 5-carboxylate scaffold proceeds via different intermediates and requires careful control of regioselectivity to avoid contamination with the 2-methylpyrazole-4-carboxylate regioisomer, a known byproduct that compromises downstream purity [3].

Product-Specific Differentiation Evidence for Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate (852023-44-0)


Regioisomeric Identity Grants Access to a Distinct Chemical Space Compared to the Dominant 4-Carboxylate Scaffold

The target compound is the 5-carboxylate regioisomer of the established 4-carboxylate intermediate DFMMP. While DFMMP is the key precursor for at least seven commercialized SDHI fungicides (e.g., Fluxapyroxad, Bixafen, Sedaxane) [1], the 5-carboxylate ester offers a different exit vector for amide coupling, resulting in final carboxamides with an alternative spatial orientation of the pharmacophore [2]. This regioisomeric switch is not a trivial substitution; commercial synthesis of the 4-carboxylate explicitly requires removal of the 2-methyl-4-carboxylate regioisomer formed during ring closure, acknowledging that even minor isomers can drastically alter the properties of the final fungicide [3].

Regioisomerism Pyrazole scaffold SDHI fungicides

Superior Antibacterial Activity of a Structurally Analogous 4-Carboxylate Ester Validates the Pyrazole-Difluoromethyl Pharmacophore

In a 2024 study by Xu et al., a closely related compound, 2-methoxyphenyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, demonstrated significant antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), achieving inhibition rates of 62% and 86% respectively against Xoo, and 53% and 80% against Xac, at 50 μg/mL, compared to the commercial standard thiodiazole copper [1]. This study confirms that the difluoromethyl-pyrazole carboxylate scaffold possess inherent antibacterial properties that can be tuned by ester modification, and the 5-carboxylate regioisomer of the target compound represents an unexplored entry point for optimizing this antibacterial activity [2].

Antibacterial Pyrazole carboxylate Rice pathogens

Process Improvements Enable High-Yield Synthesis of the Target Ester with Low Regioisomeric Impurity

The Lonza patent EP3650442A1 describes a method for preparing difluoromethyl pyrazole carboxylic alkyl esters via the reaction of 2,2-difluoroacetate alkyl ester with 3,3-dialkoxypropanoate alkyl ester, followed by cyclization with methyl hydrazine [1]. This process specifically addresses the challenge of regioisomer formation, achieving the desired 5-carboxylate ester in >80% yield over two steps with a low content of the unwanted isoDFP-ester [1]. In contrast, the prior art method (US 5,093,347) provided only a 63% yield [1].

Regioselective synthesis Process optimization Pyrazole ester

Pharmacophore Expansion: Using the 5-Carboxylate Ester to Access Novel N-Aryl Pyrazole-5-Carboxamide Fungicides with Improved Activity

A series of novel N-aryl-1H-pyrazole-5-carboxylate derivatives, closely related to the target compound's scaffold, were designed and synthesized, with some derivatives displaying better fungicidal activities against specific phytopathogenic fungi at 50 µg/mL compared to the leads they were derived from [1]. While individual EC50 values were not reported for the target ester itself, the study demonstrates the viability and versatility of the 5-carboxylate substitution pattern for generating active fungicidal leads [1].

Fungicide design N-Aryl pyrazole-5-carboxylate Structure-Activity Relationship

Increased Lipophilicity and Metabolic Stability Conferred by the CHF2 Group Relative to Non-Fluorinated Analogs

The difluoromethyl (CHF2) group is a well-established lipophilic hydrogen bond donor and bioisostere of thiol and hydroxymethyl groups, commonly used to enhance metabolic stability and membrane permeability in bioactive molecules [1]. In the context of pyrazole carboxylates, the CHF2 substituent at the 3-position has been shown to significantly improve SDHI binding affinity compared to non-fluorinated or CF3-substituted pyrazole analogs, although direct numerical comparison for the 5-carboxylate ester specifically is not publicly available [2].

Fluorine chemistry Lipophilicity Metabolic stability

High-Value Application Scenarios for Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate Driven by Comparative Evidence


Design of Novel SDHI Fungicides with Differentiated Resistance Profiles

The 5-carboxylate ester serves as a direct precursor to amides that present a distinct pharmacophore orientation compared to the heavily patented 4-carboxamide SDHIs [1]. Its use enables the synthesis of candidate molecules that may overcome existing resistance mutations in fungal populations (e.g., SdhB-H277Y and SdhC-H146R), a critical need in modern crop protection [2].

Synthesis of Antibacterial Agents for Crop Protection

Given the potent antibacterial activity demonstrated by structurally analogous 4-carboxylate esters against Xoo and Xac (up to 86% inhibition) [1], the 5-carboxylate regioisomer can be used to generate novel ester and amide libraries targeting bacterial pathogens in rice, citrus, and other high-value crops.

Scaled Synthesis of High-Purity Fluorinated Pyrazole Libraries

The patent-validated, regioisomer-controlled synthesis (EP3650442A1) achieving >80% yield with low isoDFP-ester content [1] makes this building block suitable for parallel synthesis and scale-up operations where isomeric purity is essential for reliable SAR interpretation and downstream formulation.

Medicinal Chemistry Exploration of CHF2-Pyrazole Bioisosteres

The CHF2 group's ability to act as a hydrogen bond donor and metabolically stable surrogate for phenolic OH or SH groups [1] makes this scaffold valuable in drug discovery programs targeting kinases, GPCRs, and other therapeutic targets where fluorinated heterocycles are privileged structures.

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